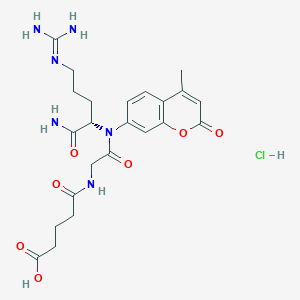
Glutaryl-Gly-Arg-AMC.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutaryl-Gly-Arg-AMC.HCl, also known as Glutaryl-glycyl-L-arginine 7-Amido-4-methylcoumarin Hydrochloride, is a fluorogenic substrate primarily used for the detection and measurement of urokinase activity. This compound is significant in biochemical research due to its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in various assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutaryl-Gly-Arg-AMC.HCl typically involves the following steps:
Peptide Synthesis: The peptide sequence Glutaryl-Gly-Arg is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain.
Coupling with AMC: The synthesized peptide is then coupled with 7-amido-4-methylcoumarin (AMC) using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Hydrochloride Formation: The purified compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques like preparative HPLC are common in industrial settings.
化学反応の分析
Types of Reactions
Glutaryl-Gly-Arg-AMC.HCl primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for specific proteases, such as urokinase plasminogen activator (uPA).
Common Reagents and Conditions
Enzymatic Cleavage: The compound is incubated with the target enzyme (e.g., uPA) in a suitable buffer (e.g., Tris-HCl) at an optimal pH and temperature.
Detection: The release of the fluorescent AMC moiety is monitored using a fluorometer, with excitation and emission wavelengths typically set around 380 nm and 460 nm, respectively.
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence.
科学的研究の応用
Chemistry
In chemistry, Glutaryl-Gly-Arg-AMC.HCl is used as a model substrate to study enzyme kinetics and inhibition. It helps in understanding the catalytic mechanisms of proteases and in screening for potential inhibitors.
Biology
In biological research, this compound is employed in assays to measure the activity of proteases like urokinase plasminogen activator. It is used in studies related to cell migration, tissue remodeling, and cancer metastasis.
Medicine
In medical research, this compound is used to develop diagnostic assays for diseases involving protease activity, such as cancer and thrombotic disorders. It aids in the identification of biomarkers and the evaluation of therapeutic agents.
Industry
In the pharmaceutical industry, this compound is used in high-throughput screening assays to discover new drugs targeting proteases. It is also utilized in quality control processes to ensure the activity of enzyme-based products.
作用機序
Glutaryl-Gly-Arg-AMC.HCl exerts its effects through enzymatic cleavage by specific proteases. The mechanism involves the recognition and binding of the peptide substrate by the enzyme, followed by hydrolysis of the peptide bond. This reaction releases the fluorescent AMC moiety, which can be quantitatively measured. The molecular targets are the active sites of proteases, and the pathways involved include proteolytic cleavage and signal transduction related to enzyme activity.
類似化合物との比較
Similar Compounds
Boc-Gly-Arg-AMC: Another fluorogenic substrate used for detecting protease activity, but with a different protecting group (Boc).
Z-Gly-Arg-AMC: Similar to Glutaryl-Gly-Arg-AMC.HCl but with a benzyloxycarbonyl (Z) protecting group.
Ac-Gly-Arg-AMC: Uses an acetyl (Ac) group as the protecting group.
Uniqueness
This compound is unique due to its specific peptide sequence and the presence of the glutaryl group, which can influence the substrate’s binding affinity and specificity for certain proteases. This makes it particularly useful in assays targeting urokinase plasminogen activator.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can effectively utilize this compound in various scientific and industrial contexts.
特性
分子式 |
C23H31ClN6O7 |
|---|---|
分子量 |
539.0 g/mol |
IUPAC名 |
5-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C23H30N6O7.ClH/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)29(16(22(24)35)4-3-9-27-23(25)26)19(31)12-28-18(30)5-2-6-20(32)33;/h7-8,10-11,16H,2-6,9,12H2,1H3,(H2,24,35)(H,28,30)(H,32,33)(H4,25,26,27);1H/t16-;/m0./s1 |
InChIキー |
DIMJNZAAMJTSGW-NTISSMGPSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)CNC(=O)CCCC(=O)O.Cl |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)N)C(=O)CNC(=O)CCCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


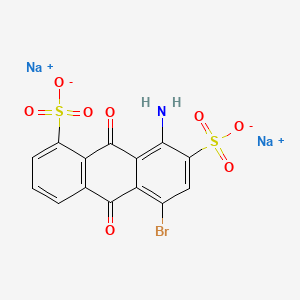
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)

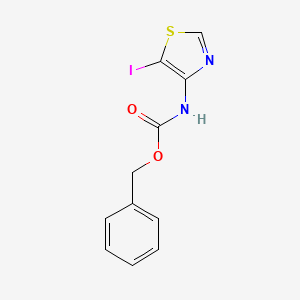
![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)
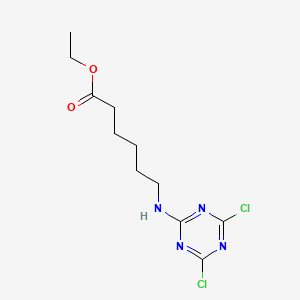
![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
![N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13142810.png)


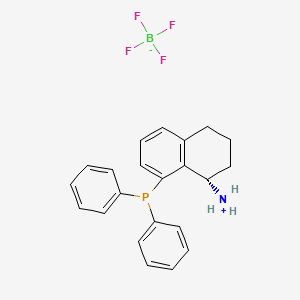
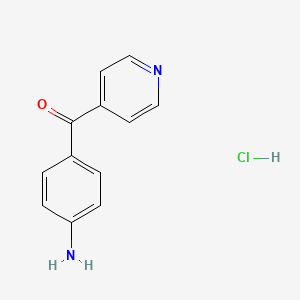
![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)

